ethyl (2E,4Z)-deca-2,4-dienoate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Ethyl (2E,4Z)-deca-2,4-dienoate are certain species of moths, particularly the codling moth (Cydia pomonella) and chestnut tortricid species . These insects are serious pests on apple, pear, and walnut trees . The compound acts as a kairomonal attractant for both male and female moths .
Mode of Action
This compound interacts with its targets by mimicking the natural odors of ripe pears and apples . This compound is detected by sensory cells in the moths that respond to the main sex pheromone of the codling moth . The moths are attracted to the scent and fly towards it, which often leads them to traps baited with the compound .
Biochemical Pathways
It is known that the compound influences the behavior of moths by interacting with their olfactory system . The compound’s scent triggers a response in the moth’s sensory cells, leading them to the source of the odor .
Pharmacokinetics
As a volatile compound, it is likely that it is rapidly distributed in the environment and quickly metabolized or broken down .
Result of Action
The primary result of the action of this compound is the attraction of moths, leading them away from crops and towards traps . This helps to reduce the damage caused by these pests on apple, pear, and walnut trees .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. As a volatile compound, its effectiveness can be affected by temperature, humidity, and wind conditions . Furthermore, its attractiveness to moths may be influenced by the presence of ripe fruit in the environment .
Biochemical Analysis
Biochemical Properties
Ethyl (2E,4Z)-deca-2,4-dienoate plays a crucial role in biochemical reactions, particularly as a kairomonal attractant for certain insect species. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attract both male and female codling moths (Cydia pomonella) by binding to sensory cells that respond to the main sex pheromone of the moth . This interaction highlights its potential use in pest management strategies.
Cellular Effects
This compound influences various cellular processes, particularly in insects. It affects cell signaling pathways and gene expression related to the oviposition behavior of Cydia pomonella. Studies have shown that the compound can disrupt the host location behavior of female moths, leading to higher larval mortality and improved efficacy of larvicidal insecticides . This disruption is a direct result of the compound’s impact on cellular signaling mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with sensory cells in insects. It acts as a kairomonal attractant by mimicking the natural pheromones of the codling moth. This binding interaction triggers a series of cellular responses, including enzyme activation and changes in gene expression, which ultimately influence the behavior of the insects . The compound’s ability to mimic natural pheromones makes it a valuable tool in pest management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, its efficacy as a kairomonal attractant can diminish over time due to degradation . This highlights the importance of considering temporal factors when using the compound in pest management strategies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving codling moths, it has been observed that higher doses of the compound can lead to increased attraction and disruption of oviposition behavior . At excessively high doses, the compound may exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in practical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the organism. The compound’s presence in metabolic pathways can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular signaling and biochemical reactions .
Preparation Methods
Phaclofen can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl cyanide with diethyl phosphite in the presence of a base, followed by hydrolysis and decarboxylation to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production.
Chemical Reactions Analysis
Phaclofen undergoes several types of chemical reactions, including:
Oxidation: Phaclofen can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert phaclofen into different reduced forms.
Substitution: Phaclofen can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phaclofen has several scientific research applications, including:
Chemistry: Used as a tool to study GABA B receptor interactions and to develop new GABA B receptor antagonists.
Biology: Employed in research to understand the physiological roles of GABA B receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to GABA B receptor dysfunction.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Phaclofen is similar to other GABA B receptor antagonists, such as:
Baclofen: A GABA B receptor agonist used to treat muscle spasticity.
Properties
IUPAC Name |
ethyl (2E,4Z)-deca-2,4-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRGEVPIBLWAY-QNRZBPGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041357 | |
Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow oil; light fruity note | |
Record name | Ethyl trans-2-cis-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 to 72.00 °C. @ 0.05 mm Hg | |
Record name | Ethyl 2Z,4E-decadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fat; Insoluble in water, soluble (in ethanol) | |
Record name | Ethyl trans-2-cis-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.920 | |
Record name | Ethyl trans-2-cis-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3025-30-7, 7328-34-9 | |
Record name | Ethyl (E,Z)-2,4-decadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E,4Z)-decadienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2E,4Z)-2,4-decadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl (2E,4E)-2,4-decadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl 2Z,4E-decadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl (2E,4Z)-deca-2,4-dienoate in the context of insect-yeast interactions?
A: Research indicates that this compound is one of several volatile compounds emitted by certain yeast species. [] This is particularly interesting because these yeast species are often found in association with insects that feed on foliage or fruit. The presence of this compound in the yeast volatomes, alongside other known insect attractants, suggests that this compound might play a role in attracting insects to yeast colonies. This interaction could be mutually beneficial, with insects aiding in yeast dispersal while potentially benefiting from the nutrients provided by the yeast. [] You can find more information on this in the paper titled "Yeast Volatomes Differentially Affect Larval Feeding in an Insect Herbivore" [].
Q2: How does the presence of this compound impact the aroma profile of ciders?
A: this compound, with its distinct pear aroma, can significantly influence the sensory characteristics of ciders, especially those produced with pear juice addition. Studies have shown that the addition of pear juice (specifically from the Konferencja variety) during cider fermentation leads to the presence of detectable levels of this compound in the final product. [] This highlights the compound's role in shaping the aroma profile of pear-infused ciders. For further details, refer to the paper titled "Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition". []
Q3: Can the production of this compound during pear distillate production be influenced by the distillation process?
A: Yes, the concentration of this compound in pear distillates can be influenced by the distillation method and the presence of lees (residual yeast and other solids). Research has demonstrated that distilling pear wine with its lees, particularly in a copper alembic, can lead to an increase in the concentration of this compound in the final distillate. [] This suggests that the interaction between the lees and the copper alembic during distillation promotes the formation or retention of this desirable aroma compound. This information is based on the study "Pear distillates from pear juice concentrate: effect of lees in the aromatic composition." []
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